1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a difluorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves the reaction of 2,4-difluorobenzyl chloride with 4-hydroxymethylpyrrolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with different substitution patterns.
1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-3-one: Variation in the position of the hydroxymethyl group.
1-[(2,4-difluorophenyl)methyl]-4-(methyl)pyrrolidin-2-one: Methyl group instead of hydroxymethyl.
Uniqueness
1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the difluorophenyl and hydroxymethyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-9(11(14)4-10)6-15-5-8(7-16)3-12(15)17/h1-2,4,8,16H,3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHRCENUJYORBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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